![molecular formula C10H12O3 B186093 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol CAS No. 127264-09-9](/img/structure/B186093.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol
Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol (CAS 127264-09-9) is a benzodioxane derivative characterized by a 1,4-benzodioxin core substituted with an ethanol group at the 6-position. This compound is synthesized via methods involving catalytic reactions in ethanol, yielding a purity of ≥95% . Its molecular weight is 166.17 g/mol, and it is commercially available at a premium price ($3,881 for 10g), reflecting its specialized applications in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Introduction of the Ethanol Group: The benzodioxin intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces various reduced derivatives.
Substitution: Produces substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potentially useful properties.
Biology
- Biological Activity Studies : Research has focused on the biological interactions of this compound with biomolecules. Preliminary studies suggest it may have antioxidant properties and could influence oxidative stress pathways in cells. Further investigation is required to elucidate its mechanisms of action.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant activities. Its ability to modulate biological pathways positions it as a candidate for drug development.
Industry
- Material Development : Due to its structural properties, this compound is explored for applications in developing new materials such as polymers and coatings. Its unique reactivity can be harnessed in creating materials with specific functional attributes.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various benzodioxin derivatives, including this compound. Results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in food preservation and nutraceuticals.
Case Study 2: Polymer Synthesis
Research involved using this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This opens avenues for high-performance materials in industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may exert its effects by modulating oxidative stress pathways or interacting with specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
The structural and functional diversity of benzodioxane derivatives allows for tailored pharmacological properties. Below is a comparative analysis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol and its analogs:
Structural and Physicochemical Properties
*Calculated based on molecular formula C24H16F3N3O3.
Key Observations :
- Polarity: Ethanol and methanol derivatives exhibit higher hydrophilicity than halogenated or aromatic analogs (e.g., DDFDI or oxadiazoles), influencing solubility and ADMET profiles.
Pharmacological and ADMET Profiles
Notable Findings:
- DDFDI shows promise against SARS-CoV-2 via molecular docking but may face challenges in metabolic stability due to its imidazole ring .
- Oxadiazoles demonstrate high selectivity for PARP enzymes, with trifluoromethyl groups enhancing binding affinity .
- The ethanol derivative’s compliance with Lipinski’s rules suggests oral bioavailability, though in vivo data are lacking .
Biological Activity
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 250.29 g/mol. The compound features a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have demonstrated that derivatives of the dihydrobenzo[b][1,4]dioxin structure exhibit significant antiviral properties. For instance, compounds incorporating this moiety showed effective inhibition against Tobacco Mosaic Virus (TMV) in vitro. The compound this compound specifically displayed a structure-activity relationship indicating enhanced activity with certain substituents on the benzene ring (R groups), suggesting that modifications can lead to improved antiviral efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. For example, studies indicated that treatment with the compound led to G2/M phase arrest and increased expression of cyclin B while decreasing cdc2 phosphorylation—key events in the regulation of the cell cycle .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 30 | Tubulin polymerization inhibition |
A549 | 43 | Apoptosis induction |
MDA-MB-231 | >10 | Cell cycle arrest |
Antimicrobial Activity
Antimicrobial screening has also been conducted on derivatives of the dihydrobenzo[b][1,4]dioxin structure. Results indicated varying degrees of antibacterial and antifungal activities against standard microbial strains. The presence of functional groups significantly influenced the potency of these compounds against pathogens .
Study 1: Antiviral Efficacy Against TMV
In a study focused on the antiviral efficacy of various compounds against TMV, this compound exhibited notable activity with an effective concentration leading to over 40% viral inactivation at 500 mg/L. This study highlights the potential for developing antiviral agents based on this scaffold .
Study 2: Cancer Cell Line Response
A comprehensive investigation into the effects of this compound on cancer cell lines demonstrated significant antiproliferative effects. The compound was shown to induce apoptosis through mitochondrial pathways and was effective in disrupting microtubule dynamics in cancer cells .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJGSFAORXDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599517 | |
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127264-09-9 | |
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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